2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid
CAS No.: 263897-19-4
Cat. No.: VC7054036
Molecular Formula: C13H17ClN2O4S
Molecular Weight: 332.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263897-19-4 |
|---|---|
| Molecular Formula | C13H17ClN2O4S |
| Molecular Weight | 332.8 |
| IUPAC Name | 2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid |
| Standard InChI | InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
| Standard InChI Key | FJDYPIZFPSVWCA-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 2-position with a chlorine atom and at the 5-position with a sulfonamide group linked to a 4-ethyl-piperazine ring. Its molecular formula is C₁₄H₁₉ClN₂O₅S, with a molecular weight of 362.88 g/mol . The piperazine moiety introduces basicity, while the sulfonyl group enhances solubility and hydrogen-bonding capacity.
Structural Breakdown:
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Benzoic acid core: Provides a carboxylic acid functional group (-COOH) for salt formation or esterification.
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Chlorine substituent: Electron-withdrawing effects influence reactivity and electronic distribution.
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Sulfonamide linkage: Bridges the aromatic ring to the piperazine group, enabling interactions with biological targets .
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4-ethyl-piperazine: A six-membered heterocyclic amine with an ethyl side chain, modulating lipophilicity and pharmacokinetics .
Systematic Nomenclature
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IUPAC Name: 2-Chloro-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid.
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InChIKey: Computed as
TXKSEEXWAGLOIY-UHFFFAOYSA-N(analogous to related structures) .
Synthesis and Manufacturing
General Synthesis Strategy
The compound is synthesized via diazotization and Sandmeyer-type reactions, as outlined in patent literature for analogous sulfamoylbenzoic acids . A representative pathway involves:
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Diazotization: Treating 2-amino-5-sulfamoylbenzoic acid with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to form a diazonium salt.
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Chlorination: Reacting the diazonium salt with cupric chloride (CuCl₂) at 60–100°C to replace the amino group with chlorine .
Reaction Scheme:
Industrial Production
Reagentia offers the compound in 100 mg to 500 mg quantities, priced at €424.64–€581.05 (excluding VAT), indicating its use in research-scale applications . Batch purity and yield data remain undisclosed in public sources.
Physicochemical Properties
Key Parameters
Pharmacological and Industrial Applications
Hypolipidemic Activity
Patent US3879402A highlights structurally related 2-chloro-5-sulfamoylbenzoic acids as hypolipidemic agents, reducing serum cholesterol and triglycerides in preclinical models . While direct evidence for this compound is lacking, its piperazine side chain may enhance target binding compared to earlier analogs.
Drug Discovery Intermediate
The compound serves as a building block for:
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Kinase inhibitors: Piperazine sulfonamides are common in anticancer drug design.
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GPCR modulators: Sulfonamide groups interact with amine receptors in neurological disorders .
Comparative Analysis of Related Compounds
Future Research Directions
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Synthetic Optimization: Develop one-pot synthesis methods to improve yield and scalability.
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Biological Screening: Evaluate hypolipidemic, anticancer, and antimicrobial activity in vitro.
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Structure-Activity Relationships (SAR): Modify the ethyl-piperazine group to enhance potency or selectivity.
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